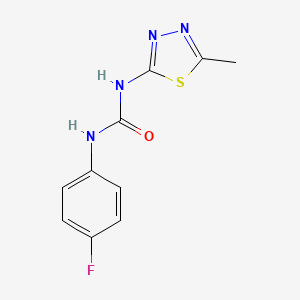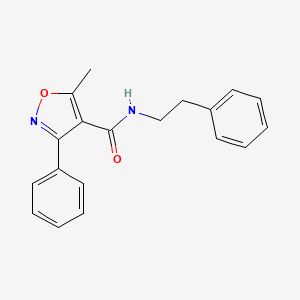![molecular formula C16H16O4S B5706333 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medicinal properties.
Mechanism of Action
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone increases their levels in the brain, leading to feelings of euphoria, increased energy, and improved focus.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. Additionally, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can cause psychological effects such as anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been used in laboratory experiments to study its effects on the brain and behavior. However, its use is limited due to its potential for abuse and dependence. Additionally, the effects of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can vary depending on the dose and route of administration, making it difficult to control for these variables in experiments.
Future Directions
Despite the potential medicinal properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, its use as a recreational drug has led to it being classified as a Schedule I controlled substance in the United States. However, research on 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone and other synthetic cathinones is ongoing, with a focus on understanding their mechanisms of action and potential therapeutic uses. In the future, it may be possible to develop safer and more effective drugs based on the structure and properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.
Synthesis Methods
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a series of chemical reactions involving p-toluenesulfonyl chloride, 3-methoxyphenylacetic acid, and 4-methylphenylacetic acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential use in treating various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention. This suggests that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may be able to increase the levels of these neurotransmitters in the brain, leading to improvements in mood and attention.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(18,19)11-16(17)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLMAYRZVQHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)






![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)